molecular formula C10H18BrF3 B2748833 10-Bromo-1,1,1-trifluorodecane CAS No. 127367-30-0

10-Bromo-1,1,1-trifluorodecane

Cat. No. B2748833
CAS RN: 127367-30-0
M. Wt: 275.153
InChI Key: ISSXUJNUXFMROP-UHFFFAOYSA-N
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Description

10-Bromo-1,1,1-trifluorodecane is a synthetic organic compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C10H17BrF3. This compound is known for its unique chemical properties and has been extensively studied for its various applications in the field of science.

Mechanism of Action

The mechanism of action of 10-Bromo-1,1,1-trifluorodecane is not well understood. However, it is believed to act as an alkylating agent, reacting with nucleophilic groups in biological molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 10-Bromo-1,1,1-trifluorodecane are not well documented. However, it is known to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using 10-Bromo-1,1,1-trifluorodecane in laboratory experiments is its high purity, which ensures accurate and reproducible results. However, one limitation is its relatively high cost compared to other reagents.

Future Directions

There are several future directions for research on 10-Bromo-1,1,1-trifluorodecane. One area of interest is its potential use as a fluorinating agent in the synthesis of pharmaceuticals and agrochemicals. Another area of interest is its use in the development of new analytical techniques for the detection and quantification of fluorinated compounds in environmental and biological samples. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
In conclusion, 10-Bromo-1,1,1-trifluorodecane is a valuable compound in scientific research with several applications. Its unique chemical properties make it a useful reagent in organic synthesis and analytical chemistry. While further research is needed to fully understand its mechanism of action and potential toxicity, it is generally considered safe for use in laboratory experiments.

Synthesis Methods

The synthesis of 10-Bromo-1,1,1-trifluorodecane involves the reaction of 1,1,1-trifluoro-2-bromoethane with n-decylmagnesium bromide in the presence of a catalyst. The reaction is carried out under controlled conditions and yields a high purity product.

Scientific Research Applications

10-Bromo-1,1,1-trifluorodecane has several scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. It is also used as a reference standard in gas chromatography and mass spectrometry.

properties

IUPAC Name

10-bromo-1,1,1-trifluorodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrF3/c11-9-7-5-3-1-2-4-6-8-10(12,13)14/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSXUJNUXFMROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(F)(F)F)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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